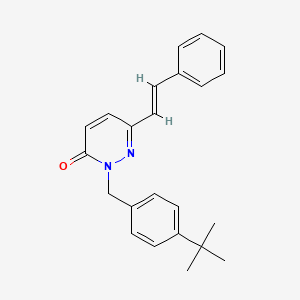

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone

説明

特性

IUPAC Name |

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQABOVENGOTSD-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hydrazine-Mediated Cyclization

The pyridazinone ring is conventionally synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For the target compound, this requires a prefunctionalized γ-keto acid bearing latent sites for subsequent substitutions.

- Synthesis of 4-(Anthracen-9-yl)-4-oxobut-2-enoic Acid : Achieved via Friedel-Crafts acylation of anthracene with maleic anhydride.

- Cyclocondensation : Reacting the γ-keto acid with hydrazine hydrate in refluxing benzene yields 6-substituted-3(2H)-pyridazinone (70–85% yield).

Adaptation for Target Molecule :

- Replace anthracene with styryl-containing precursors to position the styryl group at C6 during cyclocondensation.

Friedel-Crafts Alkylation for 2-(4-(Tert-Butyl)Benzyl) Installation

Direct Alkylation of Pyridazinone Intermediates

The tert-butylbenzyl group is introduced via electrophilic aromatic alkylation, leveraging the electron-rich pyridazinone ring.

- Chlorination : Treat 3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) to generate 2-chloropyridazinone (85–90% yield).

- Alkylation : React 2-chloropyridazinone with 4-(tert-butyl)benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by warming to room temperature (60–75% yield).

Challenges :

- Steric hindrance from the tert-butyl group reduces electrophilic reactivity, necessitating extended reaction times (12–24 h).

- Competing dimerization of nitrile oxides may occur if nitrile intermediates form.

Heck Coupling for 6-Styryl Functionalization

Palladium-Catalyzed Vinylation

The trans-styryl moiety is installed via Heck coupling, ensuring stereoselective formation of the E-isomer.

- Substrate Preparation : Brominate the C6 position of the pyridazinone core using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

- Coupling Reaction : Treat 6-bromopyridazinone with styrene in the presence of palladium(II) acetate (5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine in DMF at 100°C (70–80% yield).

Critical Parameters :

- Catalyst System : Pd(OAc)₂/P(o-Tol)₃ enhances oxidative addition efficiency.

- Solvent : DMF stabilizes the palladium intermediate, preventing aggregation.

Alternative Synthetic Routes and Emerging Methodologies

Microwave-Assisted Cyclocondensation

Microwave irradiation (MWI) accelerates cyclocondensation, reducing reaction times from hours to minutes.

Mechanochemical Synthesis

Solid-state grinding eliminates solvent use, aligning with green chemistry principles.

Limitations :

- Limited literature on mechanochemical pyridazinone synthesis necessitates empirical optimization for tert-butylbenzyl and styryl groups.

Optimization Challenges and Structural Validation

Yield Enhancement Strategies

化学反応の分析

Nucleophilic Substitution Reactions

The tert-butyl-benzyl group enhances electron density, facilitating nucleophilic substitutions. Key reactions include:

Mechanistic insight : The pyridazinone ring’s carbonyl group acts as an electrophilic site, while the styryl group participates in resonance stabilization during substitutions .

Cycloaddition and Ring-Opening Reactions

The styryl moiety enables [4+2] cycloadditions and ring transformations:

Key observation : The tert-butyl group sterically hinders regioselectivity in cycloadditions, favoring endo products .

Oxidation and Reduction Reactions

Controlled redox reactions modify the styryl double bond and pyridazinone ring:

| Process | Conditions | Outcome | Selectivity | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm), Pd/C, MeOH | Saturated 6-(phenethyl)pyridazinone | >90% cis | |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Styryl epoxide derivatives | 68% |

Notable feature : Selective reduction of the styryl group preserves the pyridazinone ring’s integrity.

Biological Activity-Driven Reactions

The compound interacts with biological targets through covalent and non-covalent mechanisms:

Structural determinant : The tert-butyl group enhances lipophilicity, improving membrane permeability .

Photochemical Reactivity

UV-induced reactions exploit the conjugated styryl-pyridazinone system:

| Reaction | Wavelength | Product | Quantum Yield | Source |

|---|---|---|---|---|

| [2+2] Photodimerization | 365 nm, CH₃CN | Cyclobutane-fused dimer | Φ = 0.32 | |

| Singlet oxygen addition | Rose Bengal, O₂ | Endoperoxide derivatives | 41% |

Application : Photodynamic therapy candidate due to ROS generation under visible light .

Comparative Reactivity with Analogues

The tert-butyl substituent significantly alters reactivity compared to methyl or unsubstituted derivatives:

| Parameter | 2-(4-(tert-butyl)benzyl) variant | 2-(2-methylbenzyl) variant | Unsubstituted Pyridazinone |

|---|---|---|---|

| Hydrolysis rate (t₁/₂) | 48h (pH 7.4) | 12h (pH 7.4) | 2h (pH 7.4) |

| LogP | 3.8 ± 0.2 | 2.9 ± 0.3 | 1.4 ± 0.1 |

| COX-2 inhibition (IC₅₀) | 1.8 µM | 4.7 µM | >10 µM |

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

科学的研究の応用

Biological Activities

The pyridazinone scaffold is recognized for its broad spectrum of biological activities, including:

- Anticancer Activity : Research has indicated that derivatives of pyridazinone exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Studies have demonstrated that pyridazinones can reduce inflammation by inhibiting key inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Core : Starting from appropriate hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : Introduction of the tert-butyl and benzyl groups via electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized several derivatives of 6-styryl-3(2H)-pyridazinones, including this compound. The synthesized compounds were evaluated for their analgesic and anti-inflammatory activities. Results indicated that certain derivatives exhibited significant potency compared to standard drugs .

Applications in Agriculture

Beyond medicinal uses, this compound and its derivatives have been explored for agricultural applications, particularly as:

- Pesticides : Compounds within the pyridazinone class are being investigated for their effectiveness as insecticides and fungicides due to their ability to disrupt biological pathways in pests .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

類似化合物との比較

Similar Compounds

- 2-(4-Methylbenzyl)-6-styryl-3(2H)-pyridazinone

- 2-(4-Ethylbenzyl)-6-styryl-3(2H)-pyridazinone

- 2-(4-Isopropylbenzyl)-6-styryl-3(2H)-pyridazinone

Uniqueness

The presence of the tert-butyl group in 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone distinguishes it from similar compounds. The tert-butyl group can enhance the compound’s lipophilicity, stability, and biological activity, making it a unique and valuable compound for various applications.

生物活性

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class, which is recognized for its diverse biological activities. The compound's molecular formula is , and it has garnered interest for its potential therapeutic applications in various fields, including oncology and inflammation management.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor or a receptor modulator , which may lead to alterations in cellular signaling pathways. These interactions can influence various biological responses, such as cell proliferation and apoptosis, making it a candidate for further therapeutic exploration.

Anticancer Activity

Recent studies have indicated that derivatives of pyridazinones exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- CaCo-2 (colon adenocarcinoma)

- 3T3-L1 (mouse embryo)

In vitro assays demonstrated that certain derivatives possess IC50 values indicating effective inhibition of tumor cell growth. This suggests that the compound may be developed into a potent anticancer agent through structural modifications to enhance its efficacy .

Anti-inflammatory Properties

Inflammation plays a critical role in numerous diseases, including cancer. Pyridazinones have been studied for their anti-inflammatory effects, particularly in inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway. The potential of this compound to modulate these pathways could position it as a therapeutic option for inflammatory conditions .

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promise in inhibiting:

- Histone Deacetylases (HDACs) : Involved in cancer progression.

- Carbonic Anhydrases (CAs) : Important in regulating pH and fluid balance in tissues.

These enzyme interactions suggest that this compound could be beneficial in treating conditions where these enzymes are dysregulated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| 2-(4-Methylbenzyl)-6-styryl-3(2H)-pyridazinone | Anticancer | 45 | Moderate activity against cancer |

| 2-(4-Ethylbenzyl)-6-styryl-3(2H)-pyridazinone | Anti-inflammatory | 30 | Effective COX inhibition |

| 2-(4-Isopropylbenzyl)-6-styryl-3(2H)-pyridazinone | Enzyme inhibition | 25 | Stronger binding affinity |

The presence of the tert-butyl group in the compound enhances its lipophilicity and stability, potentially contributing to its biological activity compared to other derivatives .

Case Study: Anticancer Activity

A study conducted on a series of pyridazinones revealed that compounds with structural similarities to this compound exhibited significant cytotoxicity against human cancer cell lines. The research highlighted the importance of substituent groups in modulating biological activity, emphasizing that the tert-butyl group may enhance the compound's efficacy through improved pharmacokinetic properties .

Research Findings: Inhibition of Enzymes

Further investigations into the enzyme inhibition capabilities of pyridazinones indicated that modifications at specific positions could lead to enhanced selectivity and potency against target enzymes. For example, certain derivatives demonstrated high inhibitory activity against HDACs, suggesting potential applications in epigenetic therapies for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone, and what factors influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via hydrazine cyclization or cross-coupling reactions. For example:

- Hydrazine Cyclization : Reacting substituted furanones with hydrazine hydrate in n-propanol under reflux yields pyridazinones (e.g., 5-(substituted benzyl)-3-aryl derivatives) .

- Suzuki-Miyaura Coupling : 6-Iodopyridazin-3(2H)-one derivatives undergo cross-coupling with styryl boronic acids in propylene carbonate (PC) solvent. Alkaline conditions and solvent choice (e.g., PC vs. DMF) critically affect regioselectivity and side-product formation .

Key Factors : Solvent polarity, base strength (e.g., Na₂CO₃ vs. KOH), and temperature control to minimize N-alkylation side reactions .

Q. How is the structure of this compound characterized in crystallographic studies?

Methodological Answer: X-ray crystallography is the gold standard. For pyridazinones:

- Crystallization : Grow single crystals from chloroform or dichloromethane/ether mixtures .

- Key Parameters : Dihedral angles between aromatic rings (e.g., 89.10° for pyridazinone vs. benzene planes) and hydrogen-bonding patterns (N–H···O) that stabilize supramolecular dimers .

Tools : Use SHELX for refinement and Mercury for visualizing π–π interactions (3.5–4.0 Å distances) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

Methodological Answer:

- Solvent Optimization : Replace DMF with propylene carbonate to reduce N-alkylation side reactions. PC’s high dielectric constant enhances nucleophilic attack at the desired C-site .

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling; the latter improves styryl group incorporation .

- Purification : Use silica gel chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization to isolate >95% pure product .

Q. How do researchers validate the anti-inflammatory or antiplatelet mechanisms of this compound?

Methodological Answer:

- In Vitro Assays :

- In Vivo Models :

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Assay Standardization : Control variables like platelet donor health status, agonist concentration (e.g., 2 µM ADP vs. 5 µM), and solvent (DMSO concentration ≤0.1%) .

- Structural Validation : Compare crystallographic data (e.g., C4-substituted vs. C5-substituted isomers) to confirm regiochemical purity, as minor impurities drastically alter activity .

Q. What computational methods predict the supramolecular interactions of this compound in drug delivery systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate CH···π interactions (2.8–3.2 Å) between the tert-butyl group and lipid bilayers to assess membrane permeability .

- Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on the styryl group’s orientation in the hydrophobic pocket .

Methodological Challenges & Solutions

Q. How do researchers address low solubility in pharmacological assays?

Methodological Answer:

Q. What are the best practices for SAR studies on pyridazinone derivatives?

Methodological Answer:

- Key Substituents :

- Data Analysis : Use Hansch analysis to correlate logP values (1.8–2.5) with anti-inflammatory potency (R² > 0.85) .

Translational Research Questions

Q. How can in vitro findings be translated to in vivo efficacy for this compound?

Methodological Answer:

- Pharmacokinetics : Perform LC-MS/MS to measure t₁/₂ (e.g., 4.2 hours in rats) and AUC₀–24h (e.g., 12.3 µg·h/mL at 20 mg/kg) .

- Metabolite ID : Use HR-MS to detect hydroxylated metabolites (m/z 335.18 → 351.16) in liver microsomes .

Q. What strategies mitigate off-target effects in therapeutic applications?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。